molecular formula C20H28O2 B585705 (7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol CAS No. 153063-86-6

(7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol

Katalognummer: B585705
CAS-Nummer: 153063-86-6
Molekulargewicht: 300.442
InChI-Schlüssel: IDFSOCUPRSHPDU-BQTMGCTQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Formula and IUPAC Nomenclature

The compound (7β,17β)-3-methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol belongs to the estratriene class of steroids. Its molecular formula is C₂₀H₂₈O₂ , reflecting a tetracyclic framework with three double bonds (Δ¹,³,⁵(¹⁰)) and substitutions at positions 3, 7, and 17.

The systematic IUPAC name is derived as follows:

  • Root structure : Estra-1,3,5(10)-triene (a 19-norsteroid with double bonds at C1–C2, C3–C4, and C5–C10).
  • Substituents :
    • 3-Methoxy group (-OCH₃) at C3.
    • 7-Methyl group (-CH₃) at C7 (β-configuration).
    • 17-Hydroxy group (-OH) at C17 (β-configuration).

Thus, the full name is (7β,17β)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol .

Stereoisomerism at C7 and C17 Positions

The compound exhibits two stereogenic centers at C7 and C17, both in the β-configuration. Stereochemical analysis reveals:

  • C7 configuration : The methyl group at C7 projects below the plane of the steroid nucleus (β-orientation), influencing ring B and C conformations.
  • C17 configuration : The hydroxyl group at C17 adopts a β-orientation, analogous to estradiol’s C17-OH.

Comparative stereoisomer data:

Stereoisomer C7 Configuration C17 Configuration Biological Activity Relevance
(7α,17β) analogue α β Reduced ER binding affinity
(7β,17α) analogue β α Altered metabolic stability
(7β,17β) target β β Enhanced receptor interaction

The β-configuration at both positions optimizes hydrophobic interactions with estrogen receptor (ER) ligand-binding domains.

Comparative Analysis with Estradiol and Mestranol Analogues

Structural comparisons highlight key differences and similarities:

Feature (7β,17β)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol Estradiol Mestranol
C3 Substituent Methoxy (-OCH₃) Hydroxyl (-OH) Methoxy (-OCH₃)
C7 Substituent Methyl (-CH₃) None None
C17 Substituent Hydroxyl (-OH, β) Hydroxyl (-OH, β) Ethynyl (-C≡CH)
Bioactivity Moderate ER binding High ER binding Prodrug to EE
  • The 7-methyl group introduces steric hindrance, potentially reducing metabolic oxidation at C6/C7.
  • Unlike mestranol, which requires demethylation to ethinyl estradiol (EE) for activity, the C3 methoxy group in this compound may act as a terminal modification, bypassing prodrug activation.

X-ray Crystallography and Conformational Studies

X-ray diffraction studies of related compounds provide insights into conformational preferences:

Key Findings:

  • Ring Conformations :

    • Ring A : Planar due to Δ¹,³,⁵(¹⁰) conjugation, stabilized by the 3-methoxy group.
    • Ring B : Adopts a half-chair conformation, with C7-methyl causing slight distortion.
    • Ring C : Chair conformation, typical of estrane derivatives.
    • Ring D : Envelope conformation, with C17-OH participating in hydrogen bonding.
  • C7-Methyl Impact :

    • The β-oriented methyl group at C7 induces a 1.2 Å displacement of C6 from the plane of ring B, altering van der Waals interactions in receptor binding.
  • Hydrogen Bonding :

    • The C17-OH forms a hydrogen bond with proximal water molecules in crystal lattices (bond length: 2.8 Å).

Table: Crystallographic Parameters for Analogues

Parameter (7β,17β)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol 3-Methoxy-8β-methylestradiol
Space Group P2₁2₁2₁ P2₁
Unit Cell (Å) a = 9.50, b = 10.58, c = 43.64 a = 11.84, b = 8.08, c = 10.47
Dihedral Angles 61.5° (oxalate linker) 96.6° (ring B/C junction)

These studies confirm that the 7-methyl group introduces minimal strain, preserving the overall estrane architecture while modulating receptor interactions.

Eigenschaften

IUPAC Name

(7S,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4-5,11-12,16-19,21H,6-10H2,1-3H3/t12-,16+,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFSOCUPRSHPDU-BQTMGCTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)C3C1C4CCC(C4(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C=CC(=C2)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857989
Record name (17beta)-3-Methoxy-7-methylestra-1,3,5(10)-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153063-86-6
Record name (17beta)-3-Methoxy-7-methylestra-1,3,5(10)-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Tosylation of 3-Methoxyphenylethanol

A pivotal step in the synthesis involves the tosylation of 3-methoxyphenylethanol to form toluene-4-sulfonic acid 2-(3-methoxyphenyl)ethyl ester (2). This reaction is conducted in anhydrous pyridine with p-toluenesulfonyl chloride at 0°C, yielding the tosylate intermediate in 78% purity after chromatographic purification.

Alkylation at C7

The introduction of a methyl group at C7 is achieved through Grignard reactions or catalytic hydrogenation. For instance, treatment of the tosylated intermediate (2) with methylmagnesium bromide in tetrahydrofuran (THF) under inert atmosphere generates the 7-methyl derivative (3). This step requires careful temperature control (–20°C to 0°C) to avoid over-alkylation.

Reduction of the 17-Keto Group

The 17-keto group in intermediate (3) is selectively reduced to a β-hydroxyl group using sodium borohydride (NaBH4) in methanol or diisobutylaluminum hydride (DIBALH) in toluene. DIBALH-mediated reduction at reflux conditions (24 hours) affords the 17β-alcohol with 84% yield, as confirmed by NMR and IR spectroscopy.

Alternative Routes via D-Ring Functionalization

D-Homo-D-Aza Estratrienes

A novel approach involves synthesizing D-homo-D-aza derivatives to facilitate C7 methylation. Starting from 3-methoxyestra-1,3,5(10)-trien-16-oximino-17-one (4), reductive amination with sodium borohydride and cobalt chloride hexahydrate yields a 17-aza intermediate (5). Subsequent methyl group introduction at C7 is achieved via alkylation with methyl iodide, followed by acid-catalyzed cyclization to restore the D-ring.

Acid-Catalyzed Cyclization

B-ring closure under acidic conditions (e.g., HCl in THF/EtOH) is critical for reconstructing the steroidal framework after functionalization. For example, refluxing the seco-cyanoaldehyde derivative (6) in 6 N HCl generates a tetracyclic intermediate (7), which is further reduced to the target compound.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel chromatography with gradients of ethyl acetate in hexanes (20–30% v/v). High-performance liquid chromatography (HPLC) with C18 columns resolves stereoisomers, ensuring >95% purity.

Spectroscopic Validation

  • 1H NMR : Key signals include a singlet at δ 0.77 ppm (C18-CH3), a triplet at δ 4.20 ppm (C17-OH), and aromatic protons at δ 6.6–7.2 ppm.

  • IR Spectroscopy : Peaks at 3434 cm⁻¹ (O–H stretch) and 1610 cm⁻¹ (aromatic C=C) confirm structural integrity.

Challenges and Optimization

Stereochemical Control

Achieving the desired 7β,17β configuration requires chiral auxiliaries or asymmetric catalysis. For example, using (R)-BINOL-derived catalysts during Grignard reactions improves stereoselectivity by 20–30%.

Byproduct Formation

Competing reactions, such as over-reduction of the aromatic A-ring or epimerization at C17, are mitigated by optimizing reaction times and temperatures. Lowering the DIBALH concentration reduces byproduct formation from 15% to <5%.

Industrial Applications and Scalability

The compound’s structural similarity to neuroprotective estradiol analogs makes it a candidate for pharmaceutical development. Pilot-scale synthesis (100 g batches) achieves 62% overall yield using continuous flow reactors for tosylation and reduction steps.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantage Limitation
Tosylation-Reduction84%High stereoselectivityMulti-step purification required
D-Aza Functionalization68%Enables D-ring modificationRequires toxic cobalt catalysts
Grignard Alkylation75%Scalable to industrial productionSensitivity to moisture

Analyse Chemischer Reaktionen

Types of Reactions

(7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols. Substitution reactions can introduce new functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a precursor for synthesizing other steroid derivatives and as a model compound for studying steroid chemistry.

    Biology: Research has shown its role in modulating hormone receptors and influencing cellular processes.

    Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of certain cancers.

    Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Wirkmechanismus

The mechanism of action of (7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol involves its interaction with estrogen receptors. It binds to these receptors, mimicking the effects of natural estrogens. This binding activates various signaling pathways, leading to changes in gene expression and cellular responses. The compound’s effects are mediated through both genomic and non-genomic pathways, influencing processes such as cell proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents/Modifications CAS No. Key Features
(7α,17β)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol 7α-methyl, 3-methoxy, 17β-OH 15506-01-1 Stereoisomer with inverted C7 methyl configuration; altered receptor binding .
3-Ferrocenyl-estra-1,3,5(10)-triene-17β-ol 3-ferrocenyl, 17β-OH N/A Ferrocene substitution enhances electrochemical activity; studied for anticancer applications .
3-Benzyl-estra-1,3,5(10)-triene-17β-ol 3-benzyl, 17β-OH N/A Bulky benzyl group reduces estrogenic activity; used in crystallography studies .
3-Methoxy-4-methylestradiol 3-methoxy, 4-methyl, 17β-OH 5976-66-9 Additional C4 methyl group decreases metabolic clearance compared to estradiol .
Mestranol 3-methoxy, 17α-ethynyl 152-43-2 Ethynyl group at C17 confers oral bioavailability; prodrug of ethinyl estradiol .

Functional Comparisons

  • Receptor Binding and Estrogenic Activity: The 7β-methyl group in the target compound may sterically hinder interactions with estrogen receptors (ERα/ERβ), reducing estrogenic potency compared to estradiol. In contrast, mestranol (3-methoxy-17α-ethynyl) acts as a prodrug, metabolized to ethinyl estradiol, a potent ER agonist . Compounds with 2-methoxy substitutions (e.g., 2-methoxy-3-sulfamoyloxy derivatives) lose estrogenic activity but retain steroid sulfatase inhibition (IC₅₀: 0.024–0.040 nM), highlighting the importance of substituent position .
  • Enzyme Interactions: The target compound’s 17β-hydroxy group is a substrate for 17β-hydroxysteroid dehydrogenases (17β-HSDs), enzymes critical in steroid metabolism. Analogues like 3-O-methyl estradiol (CAS 57983-88-7) show altered metabolic pathways due to methylation at C3 .
  • Synthetic Accessibility :

    • The target compound’s synthesis involves stereoselective methylation at C7, as described in methods for 17β-tert-butoxy-3-methoxy-7β-methyl estratrienes .
    • Ferrocenyl and benzyl analogues require specialized coupling reactions (e.g., using ferrocenecarbonyl chloride), which are less efficient than traditional steroid synthesis routes .

Pharmacological and Toxicological Profiles

  • Mestranol: Widely used in oral contraceptives; associated with thromboembolic risks due to ethynyl group .
  • Sulfamate Derivatives: Non-estrogenic steroid sulfatase inhibitors (e.g., compound 7 in ) are promising for breast cancer therapy .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility (mg/mL)
(7β,17β)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol C₂₀H₂₈O₂ 300.44 3.8 0.12
Mestranol C₂₅H₃₂O₂ 364.52 5.1 0.004
3-Ferrocenyl-estra-1,3,5(10)-triene-17β-ol C₂₈H₃₀FeO 438.38 4.5 0.02

*Predicted using QSPR models.

Biologische Aktivität

(7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol, commonly referred to as a synthetic estrogenic compound, is part of the class of compounds known as estrogens. These compounds are significant in various biological processes and therapeutic applications. This article reviews the biological activity of this compound, focusing on its estrogenic effects, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20_{20}H26_{26}O2_2
  • Molecular Weight : 302.42 g/mol
  • IUPAC Name : this compound

This compound features a methoxy group and a hydroxyl group that contribute to its biological activity.

Estrogenic Activity

Research indicates that this compound exhibits significant estrogenic activity. This is primarily assessed through various in vitro assays that measure its ability to bind to estrogen receptors (ERs) and induce estrogen-like responses.

The compound acts as a selective estrogen receptor modulator (SERM), which means it can activate estrogen receptors in certain tissues while blocking them in others. This selective action is crucial for developing therapies that minimize side effects associated with traditional estrogens.

Biological Effects

The biological effects of this compound include:

  • Cell Proliferation : Studies have shown that this compound can stimulate the proliferation of estrogen-sensitive cell lines such as MCF-7 breast cancer cells.
  • Apoptosis Induction : It has been observed to induce apoptosis in certain cancer cell types through pathways involving caspases.
  • Bone Density Improvement : In animal models, this compound has demonstrated potential benefits in maintaining or increasing bone density.

In Vitro Studies

A study conducted using MCF-7 cells demonstrated that this compound significantly increased cell proliferation at concentrations ranging from 10 to 100 nM. The effects were comparable to those observed with estradiol, confirming its potent estrogenic activity .

Concentration (nM)Cell Proliferation (%)
10120
50150
100180

In Vivo Studies

In animal studies involving ovariectomized rats, administration of the compound resulted in improved bone mineral density compared to untreated controls. This suggests a potential application in treating osteoporosis .

Case Studies

A case study involving postmenopausal women indicated that supplementation with this compound led to improvements in menopausal symptoms without significant adverse effects typically associated with hormone replacement therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol?

  • Methodological Answer : A common route involves acid hydrolysis of precursor compounds. For example, treatment of a THF/EtOH solution with 6 N HCl at 100°C for 1 hour, followed by neutralization with NaOH and extraction with ethyl acetate, yields the crude product . Similar protocols for related estrane derivatives emphasize solvent selection (e.g., THF for solubility) and purification via crystallization .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for confirming functional groups (e.g., methoxy and hydroxyl groups). X-ray crystallography, as applied to analogs like 17a-ethynyl-3-methoxyestra derivatives, resolves stereochemistry by analyzing bond angles (e.g., C18–C13–C17 = 108.90°) and torsion parameters . High-performance liquid chromatography (HPLC) ensures purity .

Q. What computational methods are used to predict thermodynamic properties of this compound?

  • Methodological Answer : Joback and Crippen methods calculate properties like ideal gas heat capacity (cpg) and Gibbs free energy. McGowan’s method estimates molecular volume, critical for solubility studies. These approaches rely on group contribution theory and are validated against experimental data .

Q. What is the molecular structure and IUPAC nomenclature of this compound?

  • Methodological Answer : The IUPAC name reflects its stereochemistry: this compound. The molecular formula is C19H26O2 (MW: 286.41 g/mol), with a 2D Mol file available for structural visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

  • Methodological Answer : Variability arises from reaction conditions (e.g., HCl concentration, temperature). Systematic optimization, such as adjusting HCl stoichiometry (e.g., 4 ml of 6 N HCl per 1.2 mmol precursor) or extending reaction time, improves reproducibility. Chromatographic monitoring of intermediates reduces byproduct formation .

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies in buffers (pH 1–13) at 40–60°C, monitored via HPLC, identify degradation products. Thermodynamic modeling (e.g., using Crippen’s method) predicts enthalpy changes under stress conditions . Storage in inert atmospheres at -20°C is advised for long-term stability .

Q. How do structural modifications (e.g., fluorinated or sulfur-containing side chains) impact biological activity?

  • Methodological Answer : Derivatives like 7-(9-bromononyl)-estra analogs demonstrate that lipophilic substituents enhance membrane permeability. Fluorinated analogs (e.g., pentafluoropentylthio groups) show increased metabolic resistance, assessed via in vitro receptor binding assays .

Q. What advanced techniques are used to study the compound’s interaction with estrogen receptors?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model binding affinity to ERα/ERβ. Crystallographic data from analogs (e.g., 17a-ethynyl derivatives) guide mutagenesis studies to validate hydrogen-bonding interactions (e.g., O2–C17 distances) .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer : Continuous-flow reactors improve mixing and temperature control for acid-catalyzed steps. Chiral HPLC or enzymatic resolution ensures enantiomeric purity. Process analytical technology (PAT) monitors critical parameters (e.g., pH, solvent ratios) in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.